molecular formula C8H9ClN4O B1628742 3-(6-chloro-9H-purin-9-yl)propan-1-ol CAS No. 944-81-0

3-(6-chloro-9H-purin-9-yl)propan-1-ol

Cat. No.: B1628742
CAS No.: 944-81-0
M. Wt: 212.63 g/mol
InChI Key: SMMGACGJCJGXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-chloro-9H-purin-9-yl)propan-1-ol is a chemical compound with the molecular formula C8H9ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-ol typically involves the reaction of 6-chloropurine with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropanol attacks the purine ring, displacing the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-9H-purin-9-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(6-chloro-9H-purin-9-yl)propanal.

    Reduction: Formation of 3-(6-chloro-9H-purin-9-yl)propanamine.

    Substitution: Formation of 3-(6-amino-9H-purin-9-yl)propan-1-ol or 3-(6-thio-9H-purin-9-yl)propan-1-ol.

Scientific Research Applications

3-(6-chloro-9H-purin-9-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-chloro-9H-purin-9-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
  • 6-chloropurine
  • 3-(6-chloro-9H-purin-9-yl)propanenitrile

Uniqueness

3-(6-chloro-9H-purin-9-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its hydroxyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(6-chloropurin-9-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMGACGJCJGXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605178
Record name 3-(6-Chloro-9H-purin-9-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-81-0
Record name 3-(6-Chloro-9H-purin-9-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-chloro-9H-purin-9-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(6-chloro-9H-purin-9-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(6-chloro-9H-purin-9-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(6-chloro-9H-purin-9-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(6-chloro-9H-purin-9-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(6-chloro-9H-purin-9-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.